molecular formula C11H14FNHCl B1166183 hemoglobin Complutense CAS No. 103469-51-8

hemoglobin Complutense

Cat. No.: B1166183
CAS No.: 103469-51-8
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Description

Hemoglobin Complutense (Hb Complutense) is a rare hemoglobin variant first identified in a Spanish family, characterized by a single amino acid substitution at position β127 (H5) where glutamine (Gln) is replaced by glutamic acid (Glu) . This mutation occurs in the β-globin chain, specifically at the α1β1 subunit interface—a critical region for maintaining hemoglobin’s quaternary structure and stability . Unlike surface-located mutations, the β127 residue is deeply buried within the hemoglobin tetramer, leading to unique biochemical properties, such as atypical migration patterns in conventional electrophoresis despite the charge alteration (Gln is neutral, Glu is negatively charged) .

However, its structural perturbation at the α1β1 interface may theoretically affect oxygen binding or subunit cooperativity, warranting further functional studies.

Properties

CAS No.

103469-51-8

Molecular Formula

C11H14FNHCl

Synonyms

hemoglobin Complutense

Origin of Product

United States

Chemical Reactions Analysis

Redox Reactions and Autoxidation

Hemoglobin (Hb) undergoes spontaneous oxidation from ferrous (Fe²⁺) to ferric (Fe³⁺) states, producing reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) . This autoxidation is accelerated under hypoxic conditions, with rate constants increasing from 0.0115 h⁻¹ (normoxia) to >0.1 h⁻¹ (hypoxia) . The resulting ferryl (Fe⁴⁺) hemoglobin and protein radicals propagate oxidative damage to lipids, proteins, and DNA .

Key Reaction Pathways:

  • Autoxidation:
    Hb Fe2+ +O2MetHb Fe3+ +O2\text{Hb Fe}^{2+}\text{ }+\text{O}_2\rightarrow \text{MetHb Fe}^{3+}\text{ }+\text{O}_2^{--}

  • Peroxide Interaction:
    MetHb Fe3+ +H2O2FerrylHb Fe4+ +HO\text{MetHb Fe}^{3+}\text{ }+\text{H}_2\text{O}_2\rightarrow \text{FerrylHb Fe}^{4+}\text{ }+\text{HO}^{-}

Cooperativity in Oxygenation vs. Redox Reactions

While Hb exhibits sigmoidal oxygen-binding kinetics due to cooperative interactions between subunits (n = 2.8–3.0), its redox reactions show reduced cooperativity (n ≈ 2.0) . This disparity arises from structural differences: oxygenation induces quaternary T→R state transitions, whereas redox reactions involve localized heme-pocket modifications without full conformational shifts .

ParameterOxygenation (O₂ Binding)Redox (Fe²⁺ → Fe³⁺)
Hill Coefficient (n)3.02.0
ΔG (kJ/mol)-25 to -30-40 to -45
Key Effectors2,3-BPG, Cl⁻H₂O₂, Nitrite

Pathological Implications of Hb Redox Reactions

In sickle cell disease (SCD), HbS (β6 Glu→Val) undergoes accelerated oxidation:

  • Fe²⁺ → Fe³⁺ → Fe⁴⁺, forming reactive ferryl-HbS .

  • Ferryl-HbS binds to Band 3 membrane proteins, triggering microparticle release and vascular damage .

  • Hydroxyurea mitigates oxidative stress by enhancing nitric oxide (NO) bioavailability, reducing Fe³⁺ accumulation .

Oxidative Damage in SCD:

MarkerHealthy RBCsSCD RBCs
MetHb (%)1–310–15
H₂O₂ (μM)0.5–1.05–10
Microparticle Count<100/μL>500/μL

Antioxidant Defense Mechanisms

Red blood cells (RBCs) counteract Hb oxidation via:

  • Enzymatic Systems:

    • Superoxide dismutase (SOD) converts O₂⁻ to H₂O₂ .

    • Glutathione peroxidase (GPX1) reduces H₂O₂ using glutathione (GSH) .

  • Non-enzymatic Reductants:

    • Ascorbate and thioredoxin regenerate Fe²⁺ from Fe³⁺ Hb .

Failure Mechanisms in Aging RBCs:

  • Depleted GSH and NADPH pools increase susceptibility to hemichrome formation and Band 3 clustering .

  • Denatured Hb-hemin complexes induce membrane lipid peroxidation, marking cells for phagocytosis .

Hemoprotein Catalysis and Side Reactions

Recent studies reveal unexpected pathways in Hb-mediated reactions:

  • Carbene transfer reactions intended for cyclopropane synthesis can form green myoglobin complexes (e.g., Mb-cIII) via alternative redox routes .

  • Computational models show competing reaction pathways with energy barriers varying by 5–18 kcal/mol , depending on substituent effects .

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Variants

Structural and Functional Comparisons

The following table summarizes key hemoglobin variants with structural or functional similarities to Hb Complutense:

Variant Substitution Location Population Electrophoretic Behavior Clinical Implications
Hb Complutense β127 (H5) Gln → Glu α1β1 interface Spanish Co-migrates with HbA Asymptomatic (reported)
Hb Brest β127 (H5) Gln → Lys α1β1 interface French Co-migrates with HbA Mild instability, no anemia
Hb D Punjab β121 (GH1) Glu → Gln β-globin surface Austrian Separates in alkaline electrophoresis Generally benign
Hb J-Antakya α2β265 (E9) Lys → Met α2β2 interface Turkish Distinct migration Unclear; requires follow-up
Hb Kokura α47 (CE5) Asp → Gly α-globin surface French Jewish Variable migration Not well-documented

Key Contrasts

Mutation Position and Charge Alteration: Hb Complutense vs. Hb Brest: Both target β127 (H5), but Hb Complutense introduces a negative charge (Glu), while Hb Brest introduces a positive charge (Lys). Despite these opposing charges, neither variant separates from HbA in standard electrophoresis due to the buried location of β127 . Hb Complutense vs. Hb D Punjab: The latter involves a surface mutation (β121 Glu→Gln), leading to clear electrophoretic differentiation from HbA. This highlights the diagnostic challenge of detecting buried mutations like Hb Complutense .

In contrast, variants like Hb Köln (β98 Val→Met) cause significant instability and hemolytic anemia, underscoring the variability in clinical outcomes based on mutation location .

Population Distribution :

  • Hb Complutense and Hb Kokura are linked to specific ethnic groups (Spanish and French Jewish, respectively), while Hb D Punjab has a broader geographic distribution .

Diagnostic Challenges

  • Electrophoretic Limitations : Hb Complutense and Hb Brest are indistinguishable from HbA in cellulose acetate or citrate agar electrophoresis. Advanced techniques like high-performance liquid chromatography (HPLC) or DNA sequencing are required for accurate identification .
  • Functional Assays : Oxygen affinity studies and stability tests (e.g., heat denaturation) are recommended to assess the functional impact of α1β1 interface mutations .

Q & A

Q. What peer-review criteria are critical for publishing this compound research?

  • Guidelines : Ensure raw data (e.g., HPLC chromatograms, sequencing reads) are publicly archived. Provide detailed protocols for compound characterization (e.g., NMR spectra, elemental analysis) per journal requirements .

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